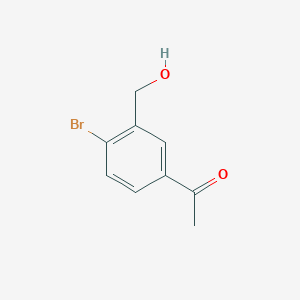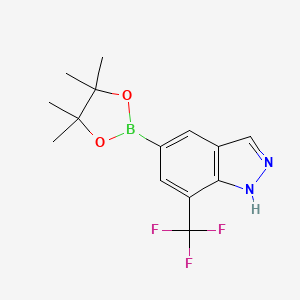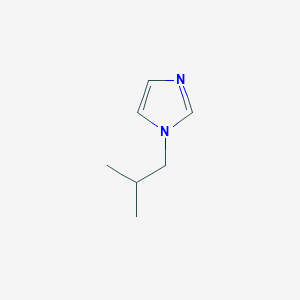
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzyl chloride and (s)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can interact with hydrophobic pockets. The chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(s)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid: A tyrosine derivative with similar structural features but with a hydroxyl group on the benzyl ring
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Compounds with similar amino acid backbones but different substituents on the benzyl ring.
Uniqueness
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications in various fields.
特性
分子式 |
C10H12Cl3NO2 |
|---|---|
分子量 |
284.6 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15;/h2-4,7H,1,5,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChIキー |
YSENQKGNVQFFST-FJXQXJEOSA-N |
異性体SMILES |
C1=C(C=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O.Cl |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(CN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)

![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)



